molecular formula C17H17ClF3N3O B6445125 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 2640897-12-5

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B6445125
CAS No.: 2640897-12-5
M. Wt: 371.8 g/mol
InChI Key: CRNKSRLENIGMCM-UHFFFAOYSA-N
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 4 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxymethyl group. This structural architecture combines electron-withdrawing groups (Cl, CF₃) and a flexible piperidine linker, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O/c18-14-10-22-5-2-15(14)25-11-12-3-7-24(8-4-12)16-9-13(1-6-23-16)17(19,20)21/h1-2,5-6,9-10,12H,3-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNKSRLENIGMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name/Feature Substituents (R, R1, R2) Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity (If Reported)
Target Compound Cl, CF₃, piperidine Not Provided Not Reported Cl, CF₃, pyridine, piperidine Inferred from analogs
Q12 () -CH₃, -OCH₃ 525 288–292 OCH₃, CH₃, CN, C=O Antimicrobial
Q13 () -NO₂ 545 259–261 NO₂, CN, C=O Antimicrobial
EP 1 808 168 B1 () -SO₂CH₃, pyrazolo[3,4-d]pyrimidine Not Provided Not Reported SO₂CH₃, pyrimidine Kinase inhibition (inferred)
Chromeno[4,3-d]pyrimidine () Piperidine, thiourea Not Provided Not Reported Piperidine, thiourea Computational drug-like features

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s Cl and CF₃ substituents enhance electrophilicity and metabolic stability compared to methoxy (-OCH₃) or nitro (-NO₂) groups in Q12 and Q13 .
  • Piperidine Linker : The piperidine moiety improves solubility and conformational flexibility, similar to derivatives in and .
  • Aromatic Systems : The dual pyridine rings may enhance π-π stacking interactions, akin to pyrimidine derivatives in and .

Physicochemical Properties

  • Solubility : Piperidine and pyridine nitrogen atoms may improve aqueous solubility via hydrogen bonding, as seen in .

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